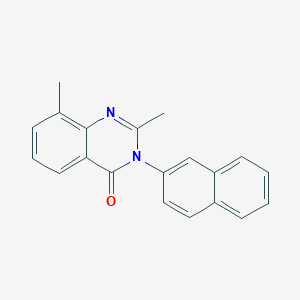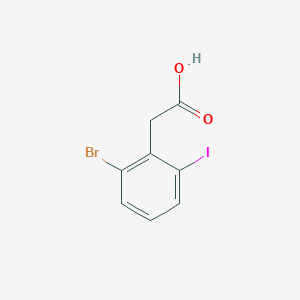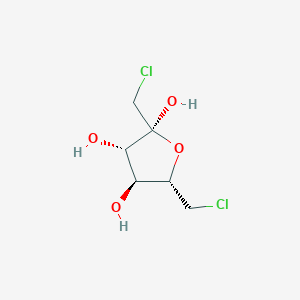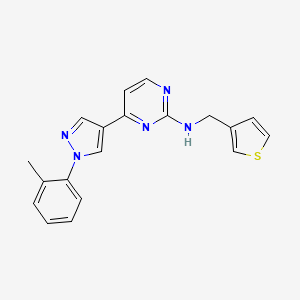![molecular formula C13H10N4O5 B11829740 4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-benzoic](/img/structure/B11829740.png)
4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-benzoic
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acids are chemical compounds that, in aqueous solutions, release hydrogen ions (H⁺). They are characterized by their sour taste, ability to turn blue litmus paper red, and their reactivity with metals and bases to form salts. Acids play a crucial role in various chemical processes and are classified into organic and inorganic acids. Examples include hydrochloric acid, sulfuric acid, and acetic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
Direct Combination of Elements: Some acids, like hydrogen chloride, are prepared by the direct combination of hydrogen and chlorine under specific conditions.
Oxidation of Alkylbenzenes: Carboxylic acids can be synthesized by oxidizing alkylbenzenes using potassium permanganate (KMnO₄).
Hydrolysis of Nitriles: Carboxylic acids can also be prepared by hydrolyzing nitriles in the presence of aqueous acid or base.
Carboxylation of Grignard Reagents: This involves reacting a Grignard reagent with carbon dioxide (CO₂) to form a carboxylate, which is then protonated to yield a carboxylic acid.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: Acids can undergo oxidation reactions.
Reduction: Acids like nitric acid can be reduced to form nitrogen oxides.
Substitution: Organic acids can undergo substitution reactions, such as the halogenation of acetic acid to form chloroacetic acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Hydrogen gas (H₂), sodium borohydride (NaBH₄).
Catalysts: Platinum (Pt), palladium (Pd).
Major Products
Oxidation: Sulfur trioxide (SO₃), nitrogen oxides (NOₓ).
Reduction: Ammonia (NH₃), nitrogen gas (N₂).
Substitution: Chloroacetic acid, bromoacetic acid.
Scientific Research Applications
Acids have a wide range of applications in scientific research:
Chemistry: Used as catalysts in various organic reactions, such as esterification and polymerization.
Biology: Play a role in metabolic pathways and enzyme functions.
Medicine: Used in pharmaceuticals for drug formulation and as active ingredients.
Industry: Employed in the production of fertilizers, explosives, and dyes.
Mechanism of Action
Acids exert their effects through various mechanisms:
Proton Donation: Acids donate protons (H⁺) to other molecules, which can alter the structure and reactivity of the recipient molecule.
Catalysis: Acids can act as catalysts by providing protons that facilitate chemical reactions.
Molecular Targets: Acids can target specific molecules, such as enzymes, and modify their activity.
Comparison with Similar Compounds
Acids can be compared with bases, which are compounds that accept protons. Here are some key differences:
pH Levels: Acids have a pH less than 7, while bases have a pH greater than 7.
Chemical Behavior: Acids donate protons, whereas bases accept protons.
Reactivity: Acids react with metals to produce hydrogen gas, while bases react with acids to form water and salts.
Similar Compounds
Properties
Molecular Formula |
C13H10N4O5 |
|---|---|
Molecular Weight |
302.24 g/mol |
IUPAC Name |
4-[(7-nitro-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-yl)amino]benzoic acid |
InChI |
InChI=1S/C13H10N4O5/c18-13(19)8-1-3-9(4-2-8)15-10-5-6-12(17(20)21)16-11(10)7-14-22-16/h1-7,14-15H,(H,18,19) |
InChI Key |
KFSBHNDNYCTZON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=CC=C(N3C2=CNO3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B11829660.png)

![1-{6-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11829676.png)





![2-([1,1'-Biphenyl]-4-yl)benzo[d]oxazole-6-carbaldehyde](/img/structure/B11829700.png)
![Ethyl 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11829705.png)


![2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline](/img/structure/B11829728.png)

